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Compound of Interest

Compound Name: 6-Hydroxyhexanamide

Cat. No.: B1338199

Introduction

6-Hydroxyhexanamide is a bifunctional organic molecule containing both a hydroxyl and an
amide functional group. This unique structure makes it a valuable monomer for the synthesis of
poly(ester-amide)s and other polymers. A thorough understanding of its spectroscopic
properties is essential for its identification, purity assessment, and structural elucidation in
various research and development settings. This technical guide provides a comprehensive
overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 6-hydroxyhexanamide. Due to the limited availability of published
experimental spectra for this specific compound, this guide leverages predicted data and
comparative analysis with structurally similar molecules, namely hexanamide and 6-
hydroxyhexanoic acid.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-hydroxyhexanamide
and the experimental data for the analogous compounds, hexanamide and 6-hydroxyhexanoic
acid. This allows for a detailed comparison and aids in the interpretation of the expected
spectra.

Table 1: Predicted *H NMR Data for 6-Hydroxyhexanamide and Experimental Data for
Analogous Compounds
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Predicted/Exper

Proton imental o )
Compound _ ) _ Multiplicity Integration

Assignment Chemical Shift

(5, ppm)

6-
Hydroxyhexana H-2 (-CH2-C=0) ~2.2 Triplet 2H
mide
H-3, H-4, H-5 (- _

~1.3-17 Multiplet 6H
CHz2-)
H-6 (-CH2-OH) ~3.6 Triplet 2H
-OH Variable Singlet (broad) 1H
-NH:2 ~55-75 Singlet (broad) 2H
Hexanamide H-2 (-CH2-C=0) 2.20 Triplet 2H
H-3, H-4, H-5 (- _

1.33-1.63 Multiplet 6H
CH2-)
H-6 (-CHs3) 0.91 Triplet 3H
-NH:z 5.9,6.3 Singlet (broad) 2H
6-

_ H-2 (-CHa- _
Hydroxyhexanoic 2.22 Triplet 2H
_ COOH)

Acid
H-3, H-4, H-5 (- ,

1.25-1.58 Multiplet 6H
CHz2-)
H-6 (-CH2-OH) 3.53 Triplet 2H
-OH (hydroxyl) Variable Singlet (broad) 1H
-OH (carboxyl) ~12.0 Singlet (broad) 1H

Table 2: Predicted 13C NMR Data for 6-Hydroxyhexanamide and Experimental Data for
Analogous Compounds
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Compound

Carbon Assignment

Predicted/Experimental
Chemical Shift (o, ppm)

6-Hydroxyhexanamide C-1 (C=0) ~175
C-2 ~36
C-3 ~25
C-4 ~26
C-5 ~32
C-6 (-CH2-OH) ~62
Hexanamide C-1(C=0) 176.2
C-2 36.1
C-3 25.3
C-4 31.2
C-5 22.3
C-6 (-CHs) 13.9
6-Hydroxyhexanoic Acid C-1 (C=0) 177.6
C-2 33.9
C-3 24.5
C-4 25.4
C-5 32.2
C-6 (-CH2-OH) 62.4

Table 3: Key IR Absorption Bands for 6-Hydroxyhexanamide and Analogous Compounds
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) ] ] Expected/Obser
Functional Vibrational )
Compound ved Frequency Intensity
Group Mode
(cm~)
6-
Hydroxyhexana O-H (alcohol) Stretching 3400-3200 Strong, Broad
mide
) ] ~3350 and Medium (two
N-H (amide) Stretching
~3180 bands)
C-H (alkane) Stretching 2950-2850 Medium-Strong
C=0 (amide I) Stretching ~1640 Strong
N-H (amide I1) Bending ~1620 Medium
C-0O (alcohol) Stretching ~1050 Medium-Strong
) ) ) Medium (two
Hexanamide N-H (amide) Stretching 3360, 3180
bands)
_ 2955, 2932, _
C-H (alkane) Stretching Medium-Strong
2871
C=0 (amide I) Stretching 1655 Strong
N-H (amide II) Bending 1628 Medium
6- :
) O-H (carboxylic ) Strong, Very
Hydroxyhexanoic ) Stretching 3300-2500
) acid) Broad
Acid
C-H (alkane) Stretching 2940-2860 Medium
C=0 (carboxylic )
) Stretching ~1710 Strong
acid)
C-0O (alcohol) Stretching ~1060 Medium

Table 4: Predicted Mass Spectrometry Data for 6-Hydroxyhexanamide
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m/z lon Notes
131 [M]* Molecular ion (if observed)
114 [M-NHs]* Loss of ammonia
113 [M-H20]* Loss of water

McLafferty rearrangement
59 [C2HsNO]*

product
44 [CONH2]* Alpha-cleavage product

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for a small organic molecule
like 6-hydroxyhexanamide are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o For 'H NMR, dissolve 5-25 mg of 6-hydroxyhexanamide in approximately 0.6-0.7 mL of a
deuterated solvent.

o For 3C NMR, a more concentrated sample of 50-100 mg is recommended.

o Common deuterated solvents include chloroform-d (CDCIls), dimethyl sulfoxide-de (DMSO-
ds), and deuterium oxide (D20). The choice of solvent can affect the chemical shifts of

exchangeable protons (-OH, -NH2).
o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters (General):
o Spectrometer: A 300-600 MHz NMR spectrometer is typically sufficient.
o 1H NMR:

» Pulse sequence: Standard single-pulse sequence.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1338199?utm_src=pdf-body
https://www.benchchem.com/product/b1338199?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

= Number of scans: 8-16 scans.
» Relaxation delay: 1-5 seconds.

» Acquisition time: 2-4 seconds.

o 13C NMR:
» Pulse sequence: Proton-decoupled single-pulse sequence.
= Number of scans: 1024 or more, depending on the sample concentration.

» Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal
of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.

o KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr).
Press the mixture into a thin, transparent pellet using a hydraulic press.

o Thin Film: If the sample is a low-melting solid or can be dissolved in a volatile solvent, a
thin film can be cast onto a salt plate (e.g., NaCl).

e Instrument Parameters (General):
o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.
o Spectral Range: Typically 4000-400 cm™1,
o Resolution: 4 cm~* is generally sufficient.

o Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Sample Introduction and lonization:

o Electron lonization (El): The sample is typically introduced via a direct insertion probe or
after separation by Gas Chromatography (GC-MS). El is a hard ionization technique that
often leads to extensive fragmentation.

o Electrospray lonization (ESI): The sample is dissolved in a suitable solvent (e.g.,
methanol, acetonitrile, water) and infused into the mass spectrometer. ESI is a soft
ionization technique that often preserves the molecular ion.

e Instrument Parameters (General):
o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are common.
o EI-MS:
= |onization energy: Typically 70 eV.
» Mass range: Scan from m/z 40 to 200.
o ESI-MS:

= Mode: Positive or negative ion mode. For 6-hydroxyhexanamide, positive mode
([M+H]*, [M+Na]*) is likely to be more informative.

» Solvent flow rate: 5-20 pL/min.

» Capillary voltage: 3-5 kV.

Mandatory Visualizations
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Caption: Workflow for the spectroscopic analysis of 6-hydroxyhexanamide.
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Caption: Logical relationship between functional groups and spectroscopic signatures.

 To cite this document: BenchChem. [Spectroscopic Characterization of 6-
Hydroxyhexanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338199#spectroscopic-data-of-6-
hydroxyhexanamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

